molecular formula C16H24O2 B13451305 Dexibuprofen Isopropyl Ester

Dexibuprofen Isopropyl Ester

Cat. No.: B13451305
M. Wt: 248.36 g/mol
InChI Key: RVZWLHIFEPTVBC-ZDUSSCGKSA-N
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Description

Dexibuprofen Isopropyl Ester is a derivative of dexibuprofen, which is the pharmacologically active enantiomer of ibuprofen. Dexibuprofen is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification of dexibuprofen with isopropyl alcohol results in this compound, which is designed to enhance the lipophilicity and bioavailability of the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dexibuprofen Isopropyl Ester can be synthesized through an esterification reaction between dexibuprofen and isopropyl alcohol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures that the this compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Dexibuprofen Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dexibuprofen Isopropyl Ester has several scientific research applications:

Mechanism of Action

Dexibuprofen Isopropyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The esterification with isopropyl alcohol enhances the compound’s lipophilicity, allowing for better penetration into target tissues and improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexibuprofen Isopropyl Ester stands out due to its enhanced lipophilicity and bioavailability, which translate to improved therapeutic outcomes. Its ability to penetrate target tissues more effectively makes it a promising candidate for treating inflammatory conditions with greater efficacy and fewer side effects .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

propan-2-yl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3/t13-/m0/s1

InChI Key

RVZWLHIFEPTVBC-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)OC(C)C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C

Origin of Product

United States

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